molecular formula C16H12Cl2N2O2S B5967444 3,7-dichloro-6-methoxy-N-(3-pyridinylmethyl)-1-benzothiophene-2-carboxamide

3,7-dichloro-6-methoxy-N-(3-pyridinylmethyl)-1-benzothiophene-2-carboxamide

Cat. No.: B5967444
M. Wt: 367.2 g/mol
InChI Key: VXSOCKGOXDLZDK-UHFFFAOYSA-N
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Description

3,7-dichloro-6-methoxy-N-(3-pyridinylmethyl)-1-benzothiophene-2-carboxamide is a synthetic organic compound that belongs to the class of benzothiophenes

Properties

IUPAC Name

3,7-dichloro-6-methoxy-N-(pyridin-3-ylmethyl)-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2N2O2S/c1-22-11-5-4-10-12(17)15(23-14(10)13(11)18)16(21)20-8-9-3-2-6-19-7-9/h2-7H,8H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXSOCKGOXDLZDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)C(=C(S2)C(=O)NCC3=CN=CC=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,7-dichloro-6-methoxy-N-(3-pyridinylmethyl)-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions. The starting materials might include chlorinated benzothiophene derivatives and pyridine-based intermediates. Common synthetic steps could involve:

  • Halogenation reactions to introduce chlorine atoms.
  • Methoxylation to add the methoxy group.
  • Amide bond formation to attach the carboxamide group.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3,7-dichloro-6-methoxy-N-(3-pyridinylmethyl)-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms, potentially altering the functional groups.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophilic or electrophilic reagents depending on the specific reaction.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce dechlorinated or demethoxylated compounds.

Scientific Research Applications

3,7-dichloro-6-methoxy-N-(3-pyridinylmethyl)-1-benzothiophene-2-carboxamide may have applications in various fields:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible therapeutic applications, such as anti-inflammatory or anticancer agents.

    Industry: Use in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action for 3,7-dichloro-6-methoxy-N-(3-pyridinylmethyl)-1-benzothiophene-2-carboxamide would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved could include inhibition or activation of these targets, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    3,7-dichloro-1-benzothiophene-2-carboxamide: Lacks the methoxy and pyridinylmethyl groups.

    6-methoxy-1-benzothiophene-2-carboxamide: Lacks the chlorine and pyridinylmethyl groups.

    N-(3-pyridinylmethyl)-1-benzothiophene-2-carboxamide: Lacks the chlorine and methoxy groups.

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